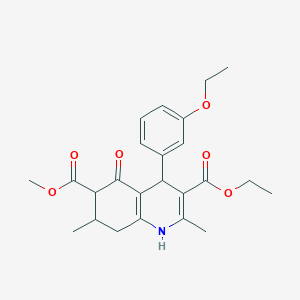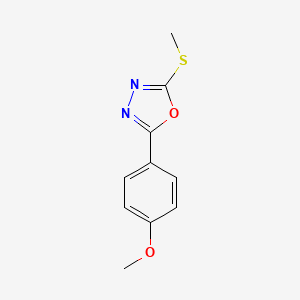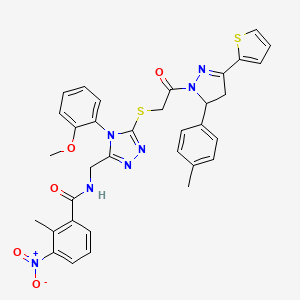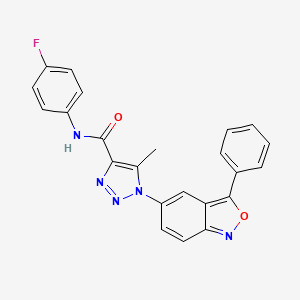![molecular formula C22H20F4N4O B11452622 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B11452622.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- , also known by its CAS number 6069-97-2, is a chemical compound with the following structure:
- It belongs to the class of bicyclic compounds and features a pyrimidine ring system.
- The compound exhibits interesting properties due to its unique combination of functional groups.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine: C10H18
.Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on reaction conditions and reagents used.
Scientific Research Applications
Biology: It may serve as a scaffold for designing bioactive molecules.
Medicine: Investigations focus on its pharmacological properties, potential therapeutic targets, and drug development.
Industry: Its use in industry remains an area of exploration.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl group and piperazine moiety distinguish it from related compounds.
Similar Compounds: Other pyrimidine derivatives, such as 2,4-dihydro-3H-1,2,4-triazole-3-thione and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, share structural similarities.
Remember that this compound’s applications and properties are still actively researched, and further studies will enhance our understanding
Properties
Molecular Formula |
C22H20F4N4O |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C22H20F4N4O/c1-31-18-4-2-3-15(13-18)19-14-20(22(24,25)26)28-21(27-19)30-11-9-29(10-12-30)17-7-5-16(23)6-8-17/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
ZMTMRFGYZPKFDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-Benzyl-5-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11452556.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B11452560.png)
![6-(4-Chlorobenzyl)-3-[(2-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11452562.png)
![13-ethoxy-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11452575.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11452580.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B11452586.png)

![4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11452592.png)

![2-{4-amino-6-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11452599.png)
![2-[(4-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11452609.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11452612.png)
